2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid is a compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the condensation of a thiazole derivative with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives with varying biological activities .
Scientific Research Applications
2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential pharmaceutical applications.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
Mechanism of Action
The mechanism of action of 2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects. Additionally, the compound’s anti-inflammatory and antitumor activities may involve the modulation of signaling pathways and the inhibition of key enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of 2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid, known for its aromaticity and diverse biological activities.
2-Aminothiazole: A derivative with significant medicinal properties, including antibacterial and antifungal activities.
4-Methylthiazole: Another thiazole derivative with applications in flavor and fragrance industries.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and thio groups in the molecule enhances its potential for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-[2-(1-amino-1-oxopropan-2-yl)sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-4(7(9)13)15-8-10-5(3-14-8)2-6(11)12/h3-4H,2H2,1H3,(H2,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCLGVJSUPIPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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